![molecular formula C12H6BrN3O4 B5563528 3-(5-bromo-2-furyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5563528.png)
3-(5-bromo-2-furyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
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Description
3-(5-bromo-2-furyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole, also known as BPFNO, is a chemical compound with potential applications in the fields of material science, organic chemistry, and biochemistry. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Overview of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, including compounds like "3-(5-bromo-2-furyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole", are recognized for their versatile pharmacological activities due to their unique structural features. These compounds are capable of binding effectively with various enzymes and receptors in biological systems through numerous weak interactions. This structural peculiarity enables the derivatives to exhibit a wide range of bioactivities. Research into 1,3,4-oxadiazole-based derivatives is a significant area of interest in medicinal chemistry, given their therapeutic potential across various diseases (Verma et al., 2019).
Synthetic and Pharmacological Insights
The synthesis and pharmacological analysis of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been extensively studied, revealing their considerable pharmacological activity. These activities are largely attributed to hydrogen bond interactions with biomacromolecules, enhancing their efficacy in treating various conditions. Recent studies have focused on compounds containing oxadiazole rings, demonstrating their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities (Wang et al., 2022).
Biological Oriented Drug Synthesis
Biologically oriented synthesis (BIODS) based on hetero derivatives of 1,3,4-oxadiazoles has been a focus, aiming at creating compounds with pronounced antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities. The synthesis methods and potential mechanisms, including enzyme inhibition and apoptosis, highlight the significance of these compounds in developing new therapeutic agents (Karpenko et al., 2020).
Potential for New Drug Development
The 1,3,4-oxadiazole core is highlighted as an essential structural subunit in numerous pharmacologically active molecules, serving as surrogates for carboxylic acids, carboxamides, and esters. Their wide application in medicinal chemistry, alongside their roles in polymers and material science, underscores their importance in the development of new drug candidates with efficacious and less toxic profiles (Rana et al., 2020).
Metal-Ion Sensing Applications
1,3,4-Oxadiazole derivatives also find applications beyond pharmacology, such as in the development of chemosensors for metal ions. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them suitable for selective metal-ion sensing. This versatility underscores the broad spectrum of applications for 1,3,4-oxadiazole scaffolds in various fields (Sharma et al., 2022).
properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrN3O4/c13-10-5-4-9(19-10)11-14-12(20-15-11)7-2-1-3-8(6-7)16(17)18/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRXGDMNRDSLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromofuran-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |
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